![molecular formula C11H16N6 B4413980 6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4413980.png)
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a triazolopyridazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
Mechanism of Action
The mechanism of action of 6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of various enzymes and receptors, including tyrosine kinases and phosphodiesterases. This compound has been shown to exhibit potent anti-proliferative and anti-inflammatory effects by inhibiting these enzymes and receptors, which could make it a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to exhibit potent inhibitory activity against certain enzymes and receptors, which could make it a promising therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has several advantages and limitations for use in laboratory experiments. One advantage is that this compound exhibits potent inhibitory activity against certain enzymes and receptors, which could make it a valuable tool for studying the mechanisms of action of these enzymes and receptors. However, one limitation is that this compound may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine. One direction is the further optimization of the synthesis methods to produce higher yields of the desired compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to determine its potential toxicity and side effects.
Scientific Research Applications
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential applications in biomedical research, including as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors, which could make it a promising therapeutic agent for the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
6-methyl-8-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-9-7-10(11-13-12-8-17(11)14-9)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYUUHUAKTQAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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